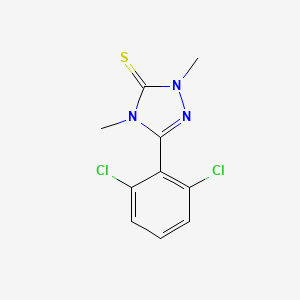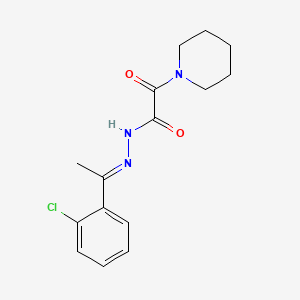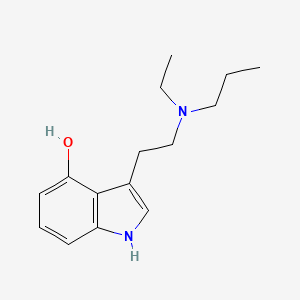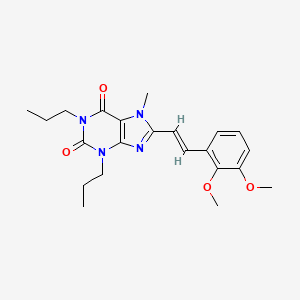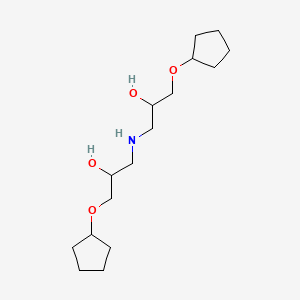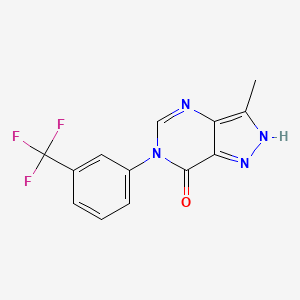
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pirazolo[4,3-d]pirimidin-7-ona, 1,6-dihidro-3-metil-6-(3-(trifluorometil)fenil)- es un compuesto heterocíclico que pertenece a la familia de la pirazolo-pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7H-Pirazolo[4,3-d]pirimidin-7-ona, 1,6-dihidro-3-metil-6-(3-(trifluorometil)fenil)- generalmente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de 3-metil-1-fenil-1H-pirazolo-5-amina con 2-ciano-3,3,3-trifluoropropanoato de etilo en presencia de una base como el etóxido de sodio. La reacción se lleva a cabo bajo condiciones de reflujo, lo que lleva a la formación del derivado pirazolo-pirimidínico deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
7H-Pirazolo[4,3-d]pirimidin-7-ona, 1,6-dihidro-3-metil-6-(3-(trifluorometil)fenil)- sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila y electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y agentes acilantes bajo condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo pirazolo-pirimidínico .
Aplicaciones Científicas De Investigación
7H-Pirazolo[4,3-d]pirimidin-7-ona, 1,6-dihidro-3-metil-6-(3-(trifluorometil)fenil)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto exhibe actividades biológicas como la inhibición enzimática y las propiedades antimicrobianas.
Medicina: Tiene posibles aplicaciones terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 7H-Pirazolo[4,3-d]pirimidin-7-ona, 1,6-dihidro-3-metil-6-(3-(trifluorometil)fenil)- involucra su interacción con dianas moleculares específicas. El compuesto puede inhibir enzimas como las cinasas dependientes de ciclinas (CDK), que desempeñan un papel crucial en la regulación del ciclo celular. Al unirse al sitio activo de estas enzimas, el compuesto interrumpe su función, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
7H-Pirazolo[4,3-d]pirimidin-7-ona, 1,4-dihidro-: Este compuesto tiene una estructura central similar pero difiere en sus sustituyentes.
Pirido[2,3-d]pirimidin-4-onas: Estos compuestos comparten similitudes estructurales y exhiben actividades biológicas comparables.
Unicidad
La presencia del grupo trifluorometilo en 7H-Pirazolo[4,3-d]pirimidin-7-ona, 1,6-dihidro-3-metil-6-(3-(trifluorometil)fenil)- confiere propiedades únicas, como una mayor lipofilia y estabilidad metabólica. Estas características mejoran su potencial como agente terapéutico en comparación con otros compuestos similares .
Propiedades
Número CAS |
86927-79-9 |
|---|---|
Fórmula molecular |
C13H9F3N4O |
Peso molecular |
294.23 g/mol |
Nombre IUPAC |
3-methyl-6-[3-(trifluoromethyl)phenyl]-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H9F3N4O/c1-7-10-11(19-18-7)12(21)20(6-17-10)9-4-2-3-8(5-9)13(14,15)16/h2-6H,1H3,(H,18,19) |
Clave InChI |
FLZNKSYEGWYWQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C(=O)N(C=N2)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


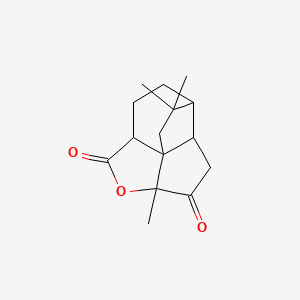
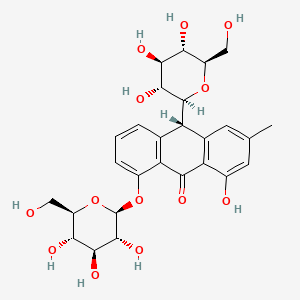
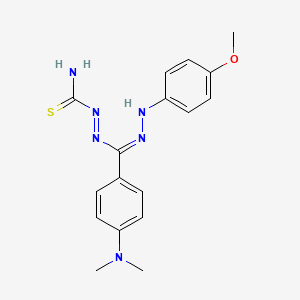

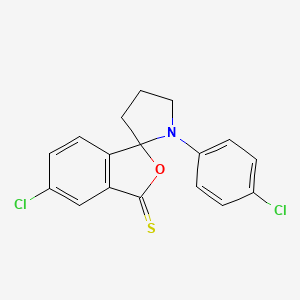
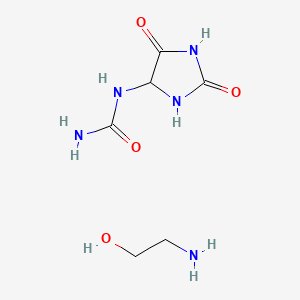
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
